1-Methyladamantane

概要

説明

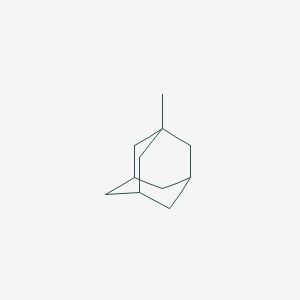

1-Methyladamantane is a derivative of adamantane with the chemical formula C11H18 . It is a solid substance at room temperature .

Synthesis Analysis

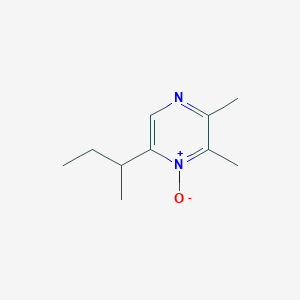

The synthesis of 1-Methyladamantane has been studied and optimized using AlCl and tetramethylsilane as the methylation agent . The process involves exhaustive methylation of all available bridgehead positions with yields ranging from 62 to 86%, and up to six methyl groups introduced in one step .

Molecular Structure Analysis

The molecular structure of 1-Methyladamantane consists of a carbon backbone with the formula C11H18 . The average mass is 150.261 Da and the monoisotopic mass is 150.140854 Da .

Chemical Reactions Analysis

The chemical reactions of 1-Methyladamantane involve the methylation of all available bridgehead positions . This process can introduce up to six methyl groups in one step .

Physical And Chemical Properties Analysis

1-Methyladamantane is a solid at room temperature . It has a boiling point of 192.8°C at 760 mmHg . The density is approximately 1.0 g/cm3 . The molar refractivity is 46.8 cm3 . It has no H bond acceptors or donors, and no freely rotating bonds .

科学的研究の応用

Antiviral Agents

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : 1-Methyladamantane and its derivatives are being studied for their potential as antiviral agents . The compound’s uncommon core structure opens the door to extensive study of biologically active derivatives .

- Methods of Application : The key precursor, the chiral (1 S ,3 R ,5 R ,7 S )-3-methyl-5-phenyladamantane-1-carboxylic acid, is synthesized using very effective and cost-efficient stacked injections in preparative chiral chromatography . This method shows potential for enantioresolution of chiral cage compounds .

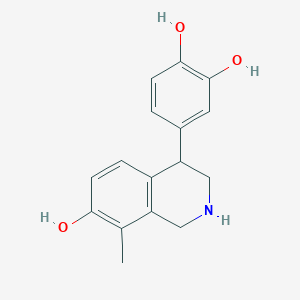

- Results or Outcomes : The preparation of (1 S ,3 R ,5 R ,7 S )- trans - N - (4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide, which was recently shown to have notable activity against the Ebola virus, was scaled to multigram levels . This could push forward further biological investigation of this promising antiviral agent .

Synthesis of Functional Adamantane Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : 1-Methyladamantane is used in the synthesis of unsaturated adamantane derivatives . These compounds offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Methods of Application : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . 1,3-Dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes, has been extensively researched .

- Results or Outcomes : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Bridgehead Methylation

- Scientific Field : Organic Chemistry

- Application Summary : 1-Methyladamantane is used in the exhaustive one-step bridgehead methylation of adamantane derivatives with tetramethylsilane . This process is important for the synthesis of functionalized adamantane derivatives, which have many applications ranging from pharmaceuticals to composite materials or 3D porous networks .

- Methods of Application : The methylation protocol of adamantane derivatives was investigated and optimized using AlCl and tetramethylsilane as the methylation agent . Substrates underwent exhaustive methylation of all available bridgehead positions with yields ranging from 62 to 86%, and up to six methyl groups introduced in one step .

- Results or Outcomes : The reaction was scaled up to the >40 gram-scale synthesis of 1,3,5,7-tetramethyladamantane with 62% yield . For several substrates, rearrangements were observed, as well as cleavage of functional groups or Csp3 Csp2 bonds or even cyclohexyl-adamantyl bonds .

Synthesis of Antiviral and Neurotropic Drugs

- Scientific Field : Pharmaceutical Chemistry

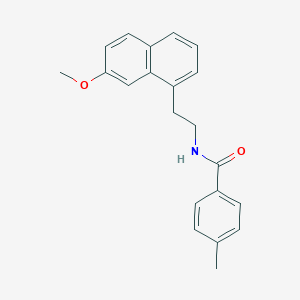

- Application Summary : 1,3-Dimethyladamantane, a derivative of 1-Methyladamantane, is used as a starting compound for the synthesis of 3,5-dimethyladamantan-1-amine . This compound is the active component of Memantine, an efficient drug for the treatment of Alzheimer’s disease and other disorders of the central nervous system at early stages .

- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results or Outcomes : The outcomes of this application include the synthesis of Memantine, a drug used for the treatment of Alzheimer’s disease and other disorders of the central nervous system .

Synthesis of Chiral Molecules

- Scientific Field : Organic Chemistry

- Application Summary : 1-Methyladamantane is a perfect platform for synthesizing chiral molecules with cage-derived chirality . This might be very beneficial from the biological assessment viewpoint .

- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results or Outcomes : The outcomes of this application include the synthesis of efficient anti-Ebola virus agents .

Study of Biologically Active Derivatives

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : Methyladamantane and its derivatives are rare chemotypes for industrial and even wide research use . The proposed scalable and inexpensive approach to such compounds opens the door to further extensive study of biologically active derivatives based on this uncommon core .

- Methods of Application : The specific methods of application or experimental procedures for this application are not detailed in the source .

- Results or Outcomes : The outcomes of this application include the potential for further extensive study of biologically active derivatives based on this uncommon core .

Safety And Hazards

将来の方向性

1-Methyladamantane and its derivatives are rare chemotypes for industrial and even wide research use . The proposed scalable and inexpensive approach to such compounds opens the door to further extensive study of biologically active derivatives based on this uncommon core . For example, the preparation of (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide, which was recently shown to have notable activity against the Ebola virus, to multigram levels is an excellent example of the significance of this elaboration .

特性

IUPAC Name |

1-methyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18/c1-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUCFTVAWGRMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227617 | |

| Record name | 1-Methyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyladamantane | |

CAS RN |

768-91-2 | |

| Record name | 1-Methyladamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyladamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)